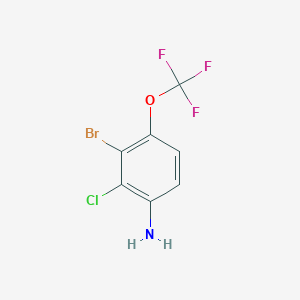

3-Bromo-2-chloro-4-(trifluoromethoxy)aniline

Übersicht

Beschreibung

3-Bromo-2-chloro-4-(trifluoromethoxy)aniline is an aromatic compound characterized by the presence of bromine, chlorine, and trifluoromethoxy groups attached to an aniline core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-4-(trifluoromethoxy)aniline typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of 4-(trifluoromethoxy)aniline, followed by selective bromination and chlorination under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes using advanced reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.

Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the aromatic ring.

Coupling Reactions: It is a suitable candidate for Suzuki-Miyaura coupling reactions, which form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products: The reactions typically yield substituted aniline derivatives, which can be further functionalized for various applications.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Synthesis

- 3-Bromo-2-chloro-4-(trifluoromethoxy)aniline serves as a crucial intermediate in the synthesis of complex organic molecules. It is frequently utilized to construct various substituted anilines and other derivatives through nucleophilic substitution, oxidation, and coupling reactions.

Reactions Involving the Compound

- The compound can undergo several types of reactions:

- Nucleophilic Substitution : Utilizing reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

- Oxidation and Reduction : Employing oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride.

- Coupling Reactions : Participating in reactions like Suzuki-Miyaura coupling to form biaryl compounds.

Biological Research

Pharmacological Properties

- The compound has been investigated for its potential pharmacological activities, including:

- Anti-inflammatory Effects : Studies suggest that it may inhibit specific inflammatory pathways.

- Anticancer Activity : Research indicates that it can induce apoptosis in cancer cell lines, such as MCF-7 cells, by upregulating p53 protein levels and enhancing caspase-3 activity.

Mechanism of Action

- The trifluoromethoxy group enhances lipophilicity, allowing the compound to penetrate biological membranes effectively. Its halogen substituents contribute to its reactivity and binding affinity with various molecular targets, such as enzymes and receptors involved in cell signaling pathways.

Industrial Applications

Agrochemicals and Specialty Chemicals

- This compound is also utilized in the development of agrochemicals. Its unique properties allow for the formulation of effective pesticides and herbicides that can target specific pests while minimizing environmental impact.

Case Studies

Several studies have highlighted the applications and effectiveness of this compound:

| Study Focus | Findings |

|---|---|

| Apoptosis Induction | Increased levels of p53 protein and enhanced caspase-3 activity observed in MCF-7 cells upon treatment with the compound. |

| Kinase Inhibition | Demonstrated effective inhibition of specific kinases involved in cancer progression, suggesting its potential as a therapeutic agent. |

Wirkmechanismus

The mechanism of action of 3-Bromo-2-chloro-4-(trifluoromethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances its lipophilicity, facilitating its penetration into biological membranes. The bromine and chlorine atoms contribute to its reactivity and binding affinity, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

- 2-Chloro-4-(trifluoromethyl)aniline

- 4-Bromo-2-(trifluoromethyl)aniline

- 2-Bromo-4-(trifluoromethoxy)aniline

Comparison: 3-Bromo-2-chloro-4-(trifluoromethoxy)aniline is unique due to the combination of bromine, chlorine, and trifluoromethoxy groups, which impart distinct electronic and steric properties. This makes it more versatile in chemical reactions and potentially more effective in its applications compared to its analogs.

Biologische Aktivität

3-Bromo-2-chloro-4-(trifluoromethoxy)aniline is a synthetic organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 263.47 g/mol. The presence of the trifluoromethoxy group enhances its lipophilicity, which is critical for its biological activity as it facilitates penetration through biological membranes.

This compound interacts with various molecular targets, including enzymes and receptors involved in cell signaling pathways. Notably, its mechanism of action may involve:

- Inhibition of Enzymes : The compound has shown potential as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis.

- Modulation of Gene Expression : By interacting with specific kinases and other proteins, it can alter gene expression and influence cellular metabolism.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, it has been investigated for its effects against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anticancer Activity

The compound has also been explored for anticancer properties. It may inhibit specific kinases involved in cancer cell proliferation, leading to reduced tumor growth. In vitro studies have demonstrated that halogenated anilines can induce apoptosis in cancer cells by modulating apoptotic pathways .

Case Studies and Research Findings

- Antimycobacterial Activity : A study highlighted the structural similarities between this compound and other compounds that showed efficacy against Mycobacterium tuberculosis. The structure-activity relationship (SAR) revealed that modifications to the trifluoromethoxy group could enhance potency against this pathogen .

- Inhibition Studies : Inhibition assays demonstrated that this compound could inhibit specific kinases with IC50 values in the low micromolar range (0.8–1.6 µM), indicating strong potential for further development as a therapeutic agent .

Biological Activity Summary Table

| Activity Type | Target/Pathway | Reference |

|---|---|---|

| Antimicrobial | Various bacterial strains | |

| Anticancer | Kinase inhibition | |

| Enzyme Inhibition | Cytochrome P450 |

Structure-Activity Relationship (SAR)

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (NAS)

The bromine and chlorine substituents undergo substitution reactions under specific conditions. The trifluoromethoxy group (-O-CF₃) activates the aromatic ring toward nucleophilic attack at positions ortho and para to itself.

Key Reactions:

-

Bromine Replacement :

Reacts with ammonia/copper catalyst at 150–200°C to yield 3-amino-2-chloro-4-(trifluoromethoxy)aniline . -

Chlorine Replacement :

Substituted by methoxide (NaOMe) in DMF at 120°C to form 3-bromo-2-methoxy-4-(trifluoromethoxy)aniline .

Table 1: NAS Reaction Conditions and Outcomes

Suzuki–Miyaura Cross-Coupling

The bromine atom participates in palladium-catalyzed coupling with arylboronic acids, enabling biaryl synthesis.

Reaction Example:

3-Bromo-2-chloro-4-(trifluoromethoxy)aniline + phenylboronic acid → 3-Phenyl-2-chloro-4-(trifluoromethoxy)aniline

Conditions : Pd(PPh₃)₄ (2 mol%), K₂CO₃, DME/H₂O (3:1), 80°C, 12 h .

Table 2: Suzuki Coupling Partners and Efficiency

| Boronic Acid | Catalyst System | Yield | Isomer Ratio (para:ortho) | Source |

|---|---|---|---|---|

| 4-Methoxyphenyl | Pd(OAc)₂/XPhos | 89% | 95:5 | |

| 3,5-Bis(CF₃)phenyl | PdCl₂(dppf)/SPhos | 78% | 90:10 | |

| 2-Naphthyl | Pd(PPh₃)₄ | 82% | 88:12 |

Diazotization and Functionalization

The aniline group undergoes diazotization, enabling further transformations such as Sandmeyer reactions or azo coupling.

Key Pathways:

-

Diazonium Salt Formation :

Treatment with NaNO₂/HCl at 0–5°C generates the diazonium intermediate . -

Sandmeyer Reaction :

Substitution with CuCN/KCN yields 3-bromo-2-chloro-4-(trifluoromethoxy)benzonitrile (84% yield) . -

Azo Coupling :

Reacts with β-naphthol in alkaline medium to form orange-red azo dye (λₘₐₓ = 480 nm) .

Catalytic Amination

The amino group facilitates Buchwald–Hartwig couplings with aryl halides.

Example:

Reaction with 4-bromotoluene using Pd₂(dba)₃ and JohnPhos ligand produces 3-bromo-2-chloro-N-(4-methylphenyl)-4-(trifluoromethoxy)aniline (73% yield) .

Stability Under Harsh Conditions

Eigenschaften

IUPAC Name |

3-bromo-2-chloro-4-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF3NO/c8-5-4(14-7(10,11)12)2-1-3(13)6(5)9/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJBQBXXKJZUCCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)Cl)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.